Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, an ethylphenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by the introduction of the ethylphenyl group through a Friedel-Crafts acylation reaction. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with an ethylphenyl group and a carboxylate ester makes it a versatile compound for various applications.
Biological Activity
Methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Characteristics
Molecular Formula : C15H18N2O3
Molecular Weight : 274.31 g/mol
CAS Number : 161374-07-8
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It is believed to modulate enzyme activities and receptor functions, which can lead to therapeutic effects in several conditions. The exact mechanisms are still under investigation but may involve:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It may act on neurotransmitter receptors or other signaling pathways.
Biological Activities
-
Antimicrobial Activity
- Several studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 12.5 µM against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) .
-
Antioxidant Properties
- Compounds in this class have demonstrated antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property is beneficial in preventing cellular damage and has implications for aging and various diseases.
-
Anti-inflammatory Effects
- Some studies suggest that tetrahydropyrimidine derivatives may exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators, thus offering potential therapeutic avenues for inflammatory diseases.
Case Studies and Experimental Data
A recent study explored the synthesis and characterization of this compound alongside its derivatives. The physicochemical properties were analyzed using various spectroscopic techniques:
Property | Value |
---|---|
Melting Point | 196 °C - 198 °C |
Yield | 78% |
Color | White solid |
Solubility | Soluble in DMSO |
The study highlighted the compound's potential as a bioactive agent with applications in drug discovery .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
methyl 4-(4-ethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-4-10-5-7-11(8-6-10)13-12(14(18)20-3)9(2)16-15(19)17-13/h5-8,13H,4H2,1-3H3,(H2,16,17,19) |
InChI Key |
XPBVYAILPLNYLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC |
Origin of Product |
United States |
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